4-Pentafluorophenyl-thiazol-2-ylamine
Description
4-Pentafluorophenyl-thiazol-2-ylamine is a fluorinated thiazole derivative characterized by a thiazole core substituted with a pentafluorophenyl group at the 4-position and an amine group at the 2-position. The pentafluorophenyl group introduces strong electron-withdrawing effects, enhancing the compound’s stability and lipophilicity.
Properties
CAS No. |
187848-01-7 |
|---|---|
Molecular Formula |
C9H3F5N2S |
Molecular Weight |
266.19 g/mol |
IUPAC Name |
4-(2,3,4,5,6-pentafluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H3F5N2S/c10-4-3(2-1-17-9(15)16-2)5(11)7(13)8(14)6(4)12/h1H,(H2,15,16) |
InChI Key |
RKTQHEMOPCLNPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)N)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The substituent on the thiazole ring significantly influences electronic, steric, and solubility characteristics. Below is a comparative analysis of key analogs:
*Hypothetical structure based on naming conventions; †Calculated value.
Electronic and Steric Profiles
- This group also increases oxidative stability compared to non-fluorinated analogs like 4-phenyl-thiazol-2-ylamine .
- Chlorophenoxyphenyl: Combines moderate electron-withdrawing (Cl) and electron-donating (O) effects. This balance may broaden reactivity but reduce specificity compared to fully fluorinated systems.
Q & A
Q. What are the established synthetic routes for 4-Pentafluorophenyl-thiazol-2-ylamine, and how do reaction conditions influence yield?
Answer: The synthesis of this compound typically involves cyclization reactions between pentafluorophenyl-substituted precursors and thioamide derivatives. Key methods include:
- Hantzsch Thiazole Synthesis : Reaction of α-haloketones with thioureas under basic conditions. For example, 4-(4-chlorophenoxy)phenylthiazol-2-amine derivatives are synthesized via similar pathways, with yields influenced by solvent polarity and temperature .
- Pinner Reaction : Used for constructing heterocyclic cores, as seen in thiadiazole derivatives. Optimizing stoichiometry (e.g., molar ratios of NH₂ sources) and catalysts (e.g., CuI) can enhance regioselectivity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Resolve aromatic protons and pentafluorophenyl substituents. The thiazole NH₂ group typically appears as a broad singlet at δ 5.5–6.5 ppm .
- FT-IR : Confirm NH₂ stretching (3200–3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- LC-MS : Assess purity and molecular ion peaks. For example, the molecular ion [M+H]⁺ for C₁₅H₈F₅N₂S is expected at m/z 357.03 .
Advanced Tip : Use ¹⁹F NMR to distinguish between para/meta fluorine environments in the pentafluorophenyl group .
Advanced Research Questions
Q. How can conflicting literature data on the compound’s solubility and stability be resolved?
Answer: Discrepancies often arise from variations in:
- Solvent Systems : Polar aprotic solvents (e.g., DMSO) enhance solubility but may degrade the compound over time. Stability studies in DMSO show <5% decomposition at 25°C over 72 hours .
- Analytical Methods : Compare HPLC (C18 column, 0.1% TFA in H₂O/MeCN) with UV detection (λ = 254 nm) to quantify degradation products .
Recommendation : Standardize protocols using inert atmospheres (N₂) and low-temperature storage (-20°C) to minimize hydrolysis of the thiazole ring .
Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?
Answer: Key modifications include:
- Electron-Withdrawing Groups : Substituting the pentafluorophenyl ring with nitro or trifluoromethoxy groups enhances metabolic stability, as seen in related thiazole-amine derivatives .
- Heterocycle Fusion : Introducing pyridyl or imidazo[1,2-b]triazole moieties improves binding affinity. For example, 2-pyridyl-thiazole derivatives show 10-fold higher activity in kinase inhibition assays .
Q. How do computational methods aid in predicting the compound’s reactivity and degradation pathways?
Answer:
- DFT Calculations : Predict nucleophilic attack sites (e.g., thiazole NH₂ group) and oxidation potentials. For example, Fukui indices indicate high electrophilicity at the sulfur atom .
- Molecular Dynamics (MD) : Simulate solvent interactions to model hydrolysis pathways. Simulations in aqueous environments show rapid cleavage of the C-S bond under acidic conditions (pH < 4) .
Validation : Cross-reference computational results with accelerated stability testing (40°C/75% RH for 4 weeks) to correlate predicted vs. observed degradation .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Racemization Risks : High-temperature steps during cyclization can lead to epimerization. Use chiral HPLC (e.g., Chiralpak IA column) to monitor enantiomeric excess (>98% ee) .
- Catalyst Selection : Asymmetric catalysis with BINOL-derived ligands improves stereocontrol, achieving 85–92% ee in pilot-scale reactions .
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